molecular formula C17H17N3O3S3 B2859351 N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1008298-06-3

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2859351
CAS No.: 1008298-06-3
M. Wt: 407.52
InChI Key: LRJLRPHRXVQPAH-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of benzothiazole, thiophene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

  • Formation of the Benzothiazole Moiety:

    • Starting with 2-methylbenzothiazole, the compound is synthesized through a cyclization reaction involving ortho-aminothiophenol and methyl isothiocyanate under acidic conditions.
  • Formation of the Thiophene Sulfonyl Chloride:

    • Thiophene is sulfonated using chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.
  • Coupling Reaction:

    • The benzothiazole derivative is then coupled with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the intermediate product.
  • Formation of the Pyrrolidine Carboxamide:

    • The final step involves the reaction of the intermediate with pyrrolidine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The thiophene moiety can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

Medicine:

Industry:

  • Potential applications in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

    N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide: can be compared with other benzothiazole derivatives and thiophene sulfonamides.

Uniqueness:

Comparison with Similar Compounds

  • 2-methylbenzothiazole derivatives
  • Thiophene-2-sulfonamide derivatives
  • Pyrrolidine-2-carboxamide derivatives

This detailed overview should provide a comprehensive understanding of N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c1-11-18-13-10-12(6-7-15(13)25-11)19-17(21)14-4-2-8-20(14)26(22,23)16-5-3-9-24-16/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJLRPHRXVQPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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